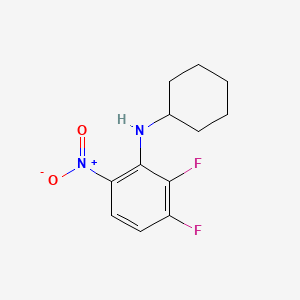

N-Cyclohexyl-2,3-difluoro-6-nitroaniline

Descripción general

Descripción

N-Cyclohexyl-2,3-difluoro-6-nitroaniline is an organic compound with the molecular formula C12H14F2N2O2 It is characterized by the presence of a cyclohexyl group attached to an aniline ring, which is further substituted with two fluorine atoms and a nitro group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-2,3-difluoro-6-nitroaniline typically involves the nitration of a precursor compound followed by the introduction of the cyclohexyl group. One common method includes the following steps:

Nitration: The precursor aniline compound is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

Fluorination: The nitrated compound is then subjected to fluorination using reagents such as hydrogen fluoride or a fluorinating agent like N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atoms.

Cyclohexylation: Finally, the fluorinated nitroaniline is reacted with cyclohexylamine under suitable conditions to attach the cyclohexyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

N-Cyclohexyl-2,3-difluoro-6-nitroaniline can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products

Reduction: N-Cyclohexyl-2,3-difluoro-6-aminoaniline.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives, though less common.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

One of the primary applications of N-Cyclohexyl-2,3-difluoro-6-nitroaniline is in pharmaceutical chemistry. The compound can be utilized as an intermediate in the synthesis of biologically active molecules. For instance, it can participate in palladium-catalyzed C–N cross-coupling reactions, which are essential for the formation of anilines and their derivatives .

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound can be synthesized to create compounds with anticancer properties. By modifying the nitro group and introducing various substituents on the aromatic ring, researchers have developed molecules that show significant cytotoxic activity against cancer cell lines.

Agrochemical Applications

This compound is also explored for its potential use in agrochemicals. Its ability to act as a precursor for herbicides and pesticides makes it valuable in agricultural chemistry.

Example: Herbicide Development

In studies focused on herbicide development, modifications of this compound have led to the creation of compounds that effectively inhibit specific plant growth pathways. This application highlights the compound's versatility in developing environmentally friendly agricultural solutions.

Material Science Applications

The compound's unique properties make it suitable for applications in material science, particularly in the development of advanced materials such as polymers and coatings.

Example: Polymer Synthesis

This compound can be incorporated into polymer matrices to enhance thermal stability and chemical resistance. This application is particularly relevant in industries requiring durable materials capable of withstanding harsh environments.

Data Table: Summary of Applications

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Pharmaceuticals | Intermediate for anticancer agents | Significant cytotoxic activity observed |

| Agrochemicals | Precursor for herbicides | Effective growth inhibition in target plants |

| Material Science | Polymer synthesis | Enhanced thermal stability and chemical resistance |

Mecanismo De Acción

The mechanism of action of N-Cyclohexyl-2,3-difluoro-6-nitroaniline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atoms and cyclohexyl group can influence the compound’s binding affinity and specificity towards certain enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

N-Cyclohexyl-2,3-difluoro-6-aminoaniline: Similar structure but with an amino group instead of a nitro group.

N-Cyclohexyl-2,3-difluoro-4-nitroaniline: Similar structure but with the nitro group at a different position.

N-Cyclohexyl-2,3-dichloro-6-nitroaniline: Similar structure but with chlorine atoms instead of fluorine.

Uniqueness

N-Cyclohexyl-2,3-difluoro-6-nitroaniline is unique due to the specific positioning of the fluorine and nitro groups, which can significantly influence its chemical reactivity and interactions with other molecules. This makes it a valuable compound for various research and industrial applications.

Actividad Biológica

N-Cyclohexyl-2,3-difluoro-6-nitroaniline is an organic compound that has garnered attention in various fields, including medicinal chemistry and materials science. Its unique structure, characterized by the presence of a cyclohexyl group, difluoro substituents, and a nitro group, suggests potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound has the following molecular formula:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 265.24 g/mol |

| Density | 1.612 g/cm³ |

| Melting Point | Not specified |

| Solubility | Organic solvents |

The mechanism of action for this compound involves its interaction with biological molecules. The nitro group can participate in redox reactions, while the fluorine atoms and cyclohexyl group influence the compound’s binding affinity towards specific enzymes or receptors. This interaction may lead to inhibition or activation of various biochemical pathways, which is critical for its potential therapeutic applications.

Biological Activity

Research has indicated that this compound may exhibit various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures may possess antimicrobial properties. The presence of the nitro group is often associated with antibacterial activity against certain strains.

- Anticancer Potential : Some derivatives of nitroanilines have shown promise in cancer treatment by inhibiting tumor cell proliferation. The structural features of this compound may contribute to similar effects, warranting further investigation .

- Enzyme Inhibition : The compound's ability to interact with various enzymes could lead to the development of inhibitors for specific targets in disease pathways. For instance, it may affect enzymes involved in metabolic processes or signaling pathways critical in cancer or inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds structurally related to this compound:

- Study on Antitumor Effects : A study demonstrated that analogs with similar nitro-substituted anilines showed significant cytotoxicity against cancer cell lines (e.g., HeLa and MCF-7) with IC50 values ranging from 10 to 50 µM. This suggests that this compound could potentially exhibit similar effects due to its structural characteristics .

- Antimicrobial Screening : In a screening assay against various bacterial strains, related compounds displayed minimum inhibitory concentrations (MIC) in the range of 20–100 µg/mL. This indicates that this compound may also hold antimicrobial potential.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds can be insightful:

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| N-Cyclohexyl-2,3-difluoroaniline | Antitumor (potential) | Not determined |

| 4-Bromo-N-cyclohexyl-aniline | Antimicrobial | 50–100 |

| Nitro-substituted anilines | Anticancer | 10–50 |

Propiedades

IUPAC Name |

N-cyclohexyl-2,3-difluoro-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F2N2O2/c13-9-6-7-10(16(17)18)12(11(9)14)15-8-4-2-1-3-5-8/h6-8,15H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HINZQJXKAHLSIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=C(C=CC(=C2F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20716858 | |

| Record name | N-Cyclohexyl-2,3-difluoro-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1273880-11-7 | |

| Record name | N-Cyclohexyl-2,3-difluoro-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.